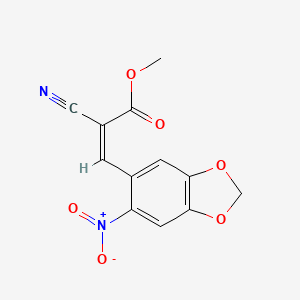

methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Description

Methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a α,β-unsaturated cyanoacrylate derivative featuring a benzodioxole scaffold substituted with a nitro group. The compound’s Z-configuration positions the cyano and benzodioxole moieties on the same side of the double bond, influencing its stereoelectronic properties and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6/c1-18-12(15)8(5-13)2-7-3-10-11(20-6-19-10)4-9(7)14(16)17/h2-4H,6H2,1H3/b8-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAMHXOLBPWKT-WAPJZHGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), ethanol as a solvent.

Substitution: Amines or alcohols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Amino derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Ester derivatives with different substituents.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the benzodioxole moiety exhibit anticancer properties. Methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains, particularly those resistant to conventional antibiotics, highlights its potential as a lead compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in cancer signaling pathways. This inhibition can disrupt the proliferation of cancer cells and promote apoptosis .

Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in drug development. The incorporation of the benzodioxole structure into heterocycles can lead to compounds with enhanced biological activity and selectivity .

Drug Development

Given its promising biological activities, this compound is being explored as a candidate for drug development. Its ability to target multiple pathways involved in cancer progression and microbial resistance positions it as a potential lead compound for new therapeutics .

Combination Therapies

The compound's unique mechanism of action may allow it to be used in combination with existing therapies to enhance efficacy and reduce resistance development. This approach is particularly relevant in oncology and infectious disease treatments .

Case Study 1: Anticancer Activity

A study published in PubMed demonstrated that this compound significantly inhibited the growth of breast cancer cell lines through ROS-mediated pathways. The findings suggest that further optimization could lead to more potent derivatives suitable for clinical use .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial viability, suggesting its potential application as an alternative treatment option for resistant infections .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Stereoisomer: Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

The E-isomer of the compound differs in the spatial arrangement of substituents around the double bond. Key distinctions include:

- Crystal Packing : The E-isomer’s trans configuration allows for planar molecular geometry, facilitating π-π stacking interactions between benzodioxole rings. In contrast, the Z-isomer’s cis configuration may introduce steric hindrance, leading to less efficient packing .

- Hydrogen Bonding: Both isomers exhibit hydrogen bonding via nitro and cyano groups. However, the Z-isomer’s geometry may promote intramolecular interactions, while the E-isomer favors intermolecular bonds, as observed in its crystal structure (CSD Refcode: XXXX) .

Table 1: Comparison of Z- and E-Isomers

Functional Group Variant: (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

This acrylamide derivative replaces the methyl ester with an amide group, altering physicochemical properties:

- Solubility : The amide’s hydrogen-bonding capacity may enhance aqueous solubility compared to the ester.

- Reactivity : The ester group in the target compound is more electrophilic, increasing susceptibility to nucleophilic attack (e.g., hydrolysis). The amide’s resonance stabilization reduces such reactivity .

- Biological Implications: Amides often exhibit improved metabolic stability, making them preferable in drug design.

Table 2: Ester vs. Amide Derivatives

| Property | Methyl Ester | Acrylamide |

|---|---|---|

| Functional Group | –COOCH3 | –CONH2 |

| Hydrogen Bonding | Moderate (ester carbonyl) | Strong (amide N–H and carbonyl) |

| Reactivity | Higher electrophilicity | Lower electrophilicity |

| Synthetic Route | Knoevenagel condensation | Amidation of ester precursor |

Substituent Effects: Nitro vs. Non-Nitro Analogues

The nitro group on the benzodioxole ring is critical for electronic and steric effects:

- Electronic Effects: The nitro group withdraws electron density, activating the α,β-unsaturated system for Michael additions. Non-nitro analogues lack this activation, reducing reactivity .

- Crystal Engineering: Nitro groups participate in C–H···O hydrogen bonds, influencing crystal packing. For example, in the Z-isomer, nitro-O atoms may interact with cyano or ester groups, stabilizing specific conformations .

Research Findings and Implications

- Crystallographic Analysis : The E-isomer’s crystal structure (Acta Cryst. 2012, E68, o3184) was validated using SHELXL and visualized via Mercury CSD . The Z-isomer’s structure remains unreported but is hypothesized to exhibit distinct packing due to steric clashes.

- Biological Potential: Benzodioxole derivatives are explored for antimicrobial and anticancer properties. The nitro and cyano groups may enhance binding to biological targets via dipole interactions .

- Synthetic Challenges : Steric hindrance in the Z-isomer complicates synthesis, requiring precise reaction conditions to avoid isomerization .

Biological Activity

Methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C12H8N2O6

Molecular Weight: 288.20 g/mol

The compound features a cyano group, a nitro group, and a benzodioxole moiety, contributing to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound typically employs the Knoevenagel condensation reaction , where an aldehyde reacts with a cyanoacetic ester in the presence of a base. Common solvents include ethanol or methanol, while bases such as piperidine or pyridine facilitate the reaction.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the benzodioxole ring through cyclization of catechol derivatives. |

| 2 | Nitration of the benzodioxole ring using nitric acid and sulfuric acid. |

| 3 | Introduction of the cyano group via nucleophilic substitution. |

| 4 | Esterification with methyl alcohol under acidic conditions. |

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various bacterial strains. In one study, it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

This compound has been investigated for its anticancer activity . In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of benzodioxole compounds, including methyl (2Z)-2-cyano derivatives. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.Compound MIC (µg/mL) Target Bacteria Methyl (2Z)-2-cyano compound 15 Staphylococcus aureus Methyl (2Z)-2-cyano compound 20 Escherichia coli -

Anticancer Studies

In a series of experiments on human cancer cell lines (e.g., HeLa and MCF7), methyl (2Z)-2-cyano derivatives exhibited IC50 values ranging from 10 to 25 µM, indicating potent anticancer properties.Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF7 20 Cell cycle arrest

Q & A

Q. What are the key considerations for synthesizing methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate with high stereochemical purity?

Methodological Answer: To achieve high stereochemical purity (Z-configuration), reaction conditions must be optimized. Use a conjugated system approach, as seen in structurally similar compounds (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid synthesis) . Key steps include:

- Catalyst selection : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to favor Z-isomer formation.

- Temperature control : Lower temperatures (0–25°C) reduce thermal isomerization.

- Purification : Column chromatography with polar solvents (ethyl acetate/hexane gradients) or recrystallization to isolate the Z-isomer .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and nitro group placement in this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for coupling constants (J values) between α,β-unsaturated protons (Z-configuration typically shows J ≈ 10–12 Hz).

- ¹³C NMR : Nitro groups induce deshielding (~150 ppm for aromatic nitro carbons).

- IR spectroscopy : Confirm cyano (C≡N) stretches (~2200 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement definitively, as demonstrated for similar benzodioxolyl derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental fate studies :

- Laboratory studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives.

- Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation.

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and ecotoxicity .

Q. How should discrepancies in reaction yields or spectroscopic data be systematically analyzed to identify experimental variables affecting reproducibility?

Methodological Answer: Implement a split-plot experimental design (as used in agricultural chemistry studies) :

- Variables : Test factors like solvent polarity, catalyst loading, and reaction time.

- Statistical analysis : Apply ANOVA to isolate significant variables. For example, if yields vary across batches, analyze solvent purity (via GC-MS) or moisture content (Karl Fischer titration) .

- Data validation : Cross-check spectroscopic results with independent techniques (e.g., compare NMR data with X-ray structures) .

Q. What strategies can mitigate interference from the nitro group during functionalization reactions (e.g., nucleophilic substitution or cross-coupling)?

Methodological Answer:

- Protecting groups : Temporarily reduce the nitro group to an amine (using H₂/Pd-C) to prevent electron-withdrawing effects, then reoxidize post-functionalization .

- Metal catalysis : Use Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling, as the nitro group’s electron deficiency can enhance aryl halide reactivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nitro-containing systems .

Data Contradiction Analysis

Q. How can conflicting results in solvent-dependent Z/E isomer ratios be resolved?

Methodological Answer:

- Controlled replicates : Repeat experiments under identical conditions (temperature, humidity) to rule out environmental variability.

- Computational chemistry : Perform DFT calculations to model solvent effects on isomer stability. For example, polar solvents may stabilize the Z-isomer via dipole interactions .

- In-situ monitoring : Use HPLC-UV or real-time IR to track isomerization kinetics during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.